3-Ethyladenine

Description

Significance of Alkylated DNA Adducts in Biological Systems

The interaction of alkylating agents with DNA results in the formation of covalent attachments known as DNA adducts. cas.cz These modifications can occur at various nucleophilic sites on the DNA bases and the phosphate (B84403) backbone. cas.czcapes.gov.br The formation of these adducts is a significant event in chemical biology as it can disrupt the normal processes of DNA replication and transcription, potentially leading to mutations, cell death, and the initiation of carcinogenesis. cas.czoup.com The biological consequences of DNA alkylation are diverse and depend on the specific type of adduct formed, its location in the genome, and the cell's capacity to repair the damage. cas.czoup.com

Alkylating agents can be of exogenous origin, such as environmental pollutants and certain cancer chemotherapy drugs, or they can be formed endogenously within the cell. oup.com The reactivity of these agents determines the spectrum of DNA adducts produced. oup.com For instance, some agents preferentially alkylate oxygen atoms in the DNA bases, while others favor nitrogen atoms. This differential reactivity leads to a variety of lesions, each with its own biological "fingerprint" in terms of mutagenicity, toxicity, and repairability. oup.com

The cellular response to alkylated DNA involves a complex network of DNA repair pathways. oup.com Key enzymes, such as DNA glycosylases and alkyltransferases, are responsible for recognizing and removing these adducts, thereby protecting the genome from the deleterious effects of alkylation. oup.comreactome.org The efficiency of these repair processes is a critical determinant of cell fate following exposure to alkylating agents. oup.com

Overview of 3-Ethyladenine as a Specific DNA Alkylation Product

This compound (3-EtA) is a specific type of DNA adduct formed when an ethyl group is attached to the N3 position of the adenine (B156593) base. ontosight.ai This modification arises from the reaction of DNA with ethylating agents. nih.gov Ethylating agents are present in various environmental sources, including cigarette smoke. nih.govoup.com Consequently, elevated levels of 3-EtA have been detected in the tissues and urine of smokers compared to non-smokers. nih.govmdpi.comnih.gov

The formation of 3-EtA is a significant biological event because it alters the structure of the DNA helix. Unlike some other DNA adducts, 3-EtA is considered a miscoding lesion. frontiersin.orgpeerj.com This means that during DNA replication, the presence of 3-EtA can cause the DNA polymerase to insert an incorrect base opposite the adduct, leading to a point mutation. Specifically, mismatches of this compound can result in A/T to G/C transitions. frontiersin.orgpeerj.commdpi.comscispace.com

The cell possesses mechanisms to repair 3-EtA lesions. One of the primary enzymes involved in the removal of 3-EtA is a DNA glycosylase, which specifically recognizes the damaged base and excises it from the DNA backbone, initiating the base excision repair pathway. oup.comeolss.netnih.gov However, the repair of 3-EtA is not always completely efficient, and persistent adducts can lead to mutations if not repaired before the cell undergoes replication. oup.comnih.gov

Historical Context of this compound Research in DNA Damage Studies

The study of this compound and other alkylated DNA adducts has been a central theme in the field of DNA damage and repair for several decades. Early research focused on identifying the various products formed when DNA reacts with alkylating agents and understanding their chemical properties. The development of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, was crucial for the detection and quantification of specific adducts like 3-EtA in biological samples. iss.itnih.govnih.gov

A significant milestone in the field was the discovery of DNA repair enzymes that specifically recognize and remove alkylated bases. In 1978, it was shown that an E. coli enzyme, later termed 3-methyladenine-DNA glycosylase, could release both 3-methyladenine (B1666300) and this compound from alkylated DNA. nih.gov This discovery provided the first direct evidence for a specific repair pathway for this type of DNA damage.

Detailed Research Findings on this compound

| Research Area | Key Findings | References |

| Formation | Formed by the reaction of DNA with ethylating agents found in sources like cigarette smoke. | nih.gov, oup.com |

| Biological Impact | Acts as a miscoding lesion, potentially leading to A/T to G/C point mutations during DNA replication. | frontiersin.org, mdpi.com, peerj.com, scispace.com |

| Cellular Repair | Primarily removed by DNA glycosylases through the base excision repair pathway. | oup.com, eolss.net, nih.gov |

| Detection | Quantified in biological samples using techniques like HPLC and mass spectrometry. | iss.it, nih.gov, nih.gov |

| Biomarker | Elevated levels in human tissues and urine serve as a biomarker for exposure to ethylating agents from tobacco smoke. | nih.gov, mdpi.com, nih.gov, oup.com |

| Mutagenicity | Studies in mammalian cells show that a significant portion of mutations induced by certain ethylating agents can be attributed to this compound. | oup.com |

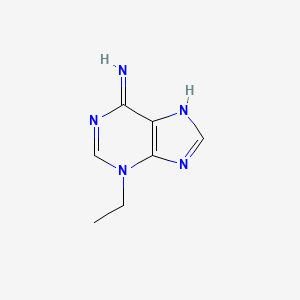

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-7H-purin-6-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5/c1-2-12-4-11-6(8)5-7(12)10-3-9-5/h3-4,8H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZTXNQITCBSCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=N)C2=C1N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962847 | |

| Record name | 3-Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43003-87-8 | |

| Record name | 3-Ethyladenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043003878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Occurrence of 3 Ethyladenine Dna Adducts

Mechanisms of 3-Ethyladenine Formation

The formation of this compound (3-EtA) in DNA is a result of a process known as alkylation, where an ethyl group is added to the adenine (B156593) base. This can be caused by exposure to certain chemicals known as ethylating agents.

Endogenous Formation Pathways

The formation of this compound (3-EtA) in DNA can occur through endogenous pathways, meaning from sources within the body. One potential, though less established, pathway involves the enzymatic transfer of an ethyl group from S-adenosylethionine, an analogue of the primary biological methyl group donor S-adenosylmethionine (SAM). biorxiv.orgresearchgate.net While SAM is well-known for its role in methylation, the presence and enzymatic utilization of S-adenosylethionine for ethylation in vivo is an area of ongoing research. biorxiv.orgresearchgate.net It is hypothesized that such a reaction could lead to the ethylation of adenine in DNA, forming 3-EtA. acs.org This adduct can then be released from DNA either spontaneously or through enzymatic repair mechanisms and subsequently excreted in the urine. nih.govoup.com

Another potential endogenous source of the ethylating agents that form 3-EtA is lipid peroxidation, the process by which oxidants damage lipids. scielo.br However, the direct contribution of lipid peroxidation to 3-EtA formation, relative to other sources, is not well-quantified. The natural background levels of this compound are generally low to nonexistent, which allows for more direct measurement of exposure to external ethylating agents. nih.gov

Quantitative Detection and Measurement of this compound in Biological Samples

The quantification of this compound in biological samples such as urine, blood, and saliva is crucial for understanding exposure to ethylating agents. nih.govmdpi.comnih.gov Due to the typically low levels of this adduct, highly sensitive and specific analytical methods are required for its detection. scielo.br

Methodologies for this compound Quantification

A variety of sophisticated analytical techniques have been developed and refined to accurately measure this compound in complex biological matrices. These methods often involve advanced chromatographic separation coupled with mass spectrometric detection.

Stable isotope dilution nanoLC-NSI/MS/MS is a highly sensitive and specific method for quantifying this compound in biological samples like human urine and salivary DNA. nih.govnih.govairitilibrary.com This technique involves adding a known amount of a stable isotope-labeled version of this compound (e.g., d5-3-EtAde) to the sample as an internal standard. nih.gov The sample is then processed, often involving a solid-phase extraction step to enrich the analyte, before being injected into the nanoLC-NSI/MS/MS system. nih.govnih.gov

The use of nanoflow liquid chromatography allows for very low flow rates, which enhances ionization efficiency and sensitivity. nih.gov Nanospray ionization (NSI) is a gentle ionization technique that minimizes fragmentation of the analyte, and tandem mass spectrometry (MS/MS) provides high selectivity by monitoring a specific fragmentation reaction of the analyte. nih.govnih.gov This method has achieved very low detection limits, in the range of attomoles (10^-18 moles). nih.govairitilibrary.com For instance, on-column detection limits for 3-EtAde have been reported to be as low as 15 femtograms (92 amol). nih.govnih.gov

This methodology has been successfully applied to quantify 3-EtA levels in the urine and leukocyte DNA of smokers and nonsmokers, demonstrating significantly higher levels in smokers. mdpi.comnih.govnih.gov

Research Findings using nanoLC-NSI/MS/MS:

| Biological Matrix | Population | This compound Levels (Mean ± SD) | Reference |

| Salivary DNA | Smokers (n=15) | 12.6 ± 7.0 adducts per 10⁸ normal nucleotides | nih.gov |

| Salivary DNA | Nonsmokers (n=15) | 9.7 ± 5.3 adducts per 10⁸ normal nucleotides | nih.gov |

| Urine | Smokers (n=21) | 68.6 ± 29.4 pg/mL | nih.gov |

| Urine | Nonsmokers (n=20) | 3.5 ± 3.8 pg/mL | nih.gov |

| Leukocyte DNA | Smokers (n=20) | 16.0 ± 7.8 adducts per 10⁸ normal nucleotides | nih.gov |

| Leukocyte DNA | Nonsmokers (n=20) | 5.4 ± 2.6 adducts per 10⁸ normal nucleotides | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. nih.govnih.gov In this method, the sample is first derivatized to make the non-volatile this compound suitable for gas chromatography. nih.gov The derivatized analyte is then separated from other components in the sample by the gas chromatograph and subsequently detected by the mass spectrometer. wikipedia.org

GC-MS is often used with stable isotope-labeled internal standards to ensure accurate quantification. nih.gov The use of negative ion chemical ionization (NICI) in the mass spectrometer can enhance selectivity and sensitivity for certain compounds. nih.gov GC-MS has been instrumental in demonstrating elevated levels of urinary this compound in smokers. nih.gov

To enhance the specificity and sensitivity of GC-MS analysis, immunoaffinity cleanup is often employed as a sample preparation step. researchgate.netnih.gov This technique utilizes monoclonal antibodies that specifically bind to 3-alkyladenines, including this compound. nih.gov The antibodies are immobilized on a solid support, creating an immunoaffinity column. nih.gov

When a biological sample, such as urine, is passed through the column, the this compound is selectively retained by the antibodies, while other interfering compounds are washed away. nih.govresearchgate.net The purified this compound is then eluted from the column and analyzed by GC-MS. nih.gov This combination of immunoaffinity cleanup and GC-MS provides a robust and sensitive method for measuring low levels of this compound in human urine. researchgate.netnih.gov The detection limits for this method have been reported to be in the range of 0.2 pmol/ml of urine. nih.gov

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for the analysis of this compound. nih.govlgcstandards.com In HPLC, the sample is pumped through a column packed with a solid adsorbent material. Different components in the sample interact differently with the adsorbent, leading to their separation. pjmhsonline.com

For the analysis of this compound, HPLC is often coupled with a sensitive detector, such as a fluorescence or mass spectrometry detector. nih.govpjmhsonline.com HPLC methods have been developed for the rapid and sensitive measurement of related compounds in urine. pjmhsonline.com While perhaps not as sensitive as nanoLC-MS/MS, HPLC offers a reliable and widely available method for quantifying this compound and other DNA adducts. nih.govresearchgate.net

Monoclonal Antibodies for Detection

Monoclonal antibodies (mAbs) are synthetically produced proteins designed to mimic the natural antibodies of the immune system. medicalnewstoday.com They exhibit high specificity by binding to a single, specific epitope on a target antigen. medicalnewstoday.combio-rad-antibodies.com This characteristic makes them invaluable tools in the detection and quantification of specific molecules, including DNA adducts like this compound (3-EtA).

An immunoanalytical procedure utilizing anti-(3-alkyladenine) monoclonal antibodies has been developed for the detection of 3-alkyladenines in biological samples. nih.gov To generate these antibodies, a new hapten-protein conjugate, 3-ethyl-8-(3-carboxypropyl)-adenine, was used to immunize mice. nih.gov This led to the creation of 89 hybridomas that secrete mAbs with high affinity for 3-EtA. nih.gov

One particular mAb, designated EM-6-47, has demonstrated high specificity for adenine that has been substituted at the N-3 position with various alkyl groups. It shows minimal to no cross-reactivity with other alkylated or unmodified components of nucleic acids. nih.gov This antibody can detect 3-EtA at a limit of 30 femtomoles. nih.gov When used in a competitive radioimmunoassay (RIA), mAb EM-6-47 has been successfully used to detect 3-EtA in the urine of rats. nih.govnih.gov This immunoanalytical method, especially when combined with separation techniques like high-performance liquid chromatography (HPLC), provides a sensitive means to determine the concentration of 3-alkyladenines in bodily fluids, which can serve as an indicator of exposure to DNA-reactive agents. nih.gov

Detection in Human Biological Fluids and Tissues

The presence of this compound (3-EtA) in human biological samples is a key biomarker for exposure to ethylating agents. Advanced analytical techniques, particularly those based on mass spectrometry, have enabled the sensitive detection and quantification of this DNA adduct in various human matrices.

Studies have consistently shown that the levels of 3-EtA in the urine are significantly higher in smokers compared to non-smokers. oup.comnih.gov In one controlled study, the 24-hour urinary excretion of 3-EtA in smokers increased more than five-fold on days they smoked (119.3-138.5 ng/24h) compared to days they did not (13.7-32.8 ng/24h). nih.gov In contrast, non-smokers, even when exposed to passive smoke, showed no significant change in their 3-EtA excretion levels. nih.gov Another study corroborated these findings, noting a five to eight times higher concentration of urinary 3-EtA in smokers versus non-smokers. oup.com

Research using liquid chromatography-nanospray ionization-tandem mass spectrometry (LC-NSI-MS/MS) detected 3-EtA in all urine samples from smokers, with an average level of 69 ± 29 pg/mL. mdpi.com In non-smokers, 3-EtA was detected in 16 out of 20 samples at a much lower average concentration of 3.5 ± 3.8 pg/mL. mdpi.com The elevated excretion of 3-EtA in smokers is attributed to the presence of unidentified ethylating agents in tobacco smoke, which react with DNA, leading to the formation of 3-EtA adducts that are then repaired and excreted in the urine. oup.comcapes.gov.bracs.org While diet can be a source for some alkyladenines, urinary 3-EtA levels are only slightly affected by it, further pointing to exogenous sources like tobacco smoke as the primary driver of its increased presence in smokers. nih.gov

Table 1: Urinary this compound Levels in Smokers and Non-smokers

| Study Population | 3-EtA Levels in Smokers | 3-EtA Levels in Non-smokers | Reference |

|---|---|---|---|

| 5 smokers, 5 non-smokers (controlled exposure) | 119.3–138.5 ng/24h (smoking days) | 13.7–32.8 ng/24h (non-smoking days) | nih.gov |

| 21 smokers, 20 non-smokers | 69 ± 29 pg/mL | 3.5 ± 3.8 pg/mL | mdpi.com |

| Smokers and non-smokers (general study) | 5 to 8 times higher than non-smokers | Baseline levels | oup.com |

This compound adducts have also been quantified in the DNA of human leukocytes (white blood cells), providing a direct measure of DNA damage in circulating cells. Using a sensitive stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry (capLC-NSI/MS/MS) method, researchers have reported the first detection of 3-EtA in human DNA. nih.gov

Table 2: this compound Levels in Leukocyte DNA of Smokers and Non-smokers

| Study Population | 3-EtA Levels in Smokers (adducts per 10⁸ nucleotides) | 3-EtA Levels in Non-smokers (adducts per 10⁸ nucleotides) | Reference |

|---|---|---|---|

| 20 smokers, 20 non-smokers | 16.0 ± 7.8 | 5.4 ± 2.6 | mdpi.comnih.gov |

Saliva offers a non-invasive means of collecting biological material for the analysis of DNA adducts. researchgate.netnih.gov A highly sensitive assay using stable isotope dilution nanoflow liquid chromatography-nanospray ionization tandem mass spectrometry (nanoLC-NSI/MS/MS) has been developed to measure 3-EtA in human salivary DNA. nih.gov

In a study involving 15 smokers and 15 non-smokers, 3-EtA was detected in the salivary DNA of both groups. The mean level in smokers was 12.6 ± 7.0 adducts per 10⁸ normal nucleotides, while in non-smokers, it was 9.7 ± 5.3 adducts per 10⁸ nucleotides. researchgate.netnih.govnih.gov Although the levels were higher in smokers, this difference was not statistically significant for 3-EtA in this particular study. nih.govacs.org The detection of 3-EtA in the salivary DNA of non-smokers suggests possible exposure from other environmental or dietary sources. researchgate.net

Table 3: this compound Levels in Salivary DNA of Smokers and Non-smokers

| Study Population | 3-EtA Levels in Smokers (adducts per 10⁸ nucleotides) | 3-EtA Levels in Non-smokers (adducts per 10⁸ nucleotides) | Reference |

|---|---|---|---|

| 15 smokers, 15 non-smokers | 12.6 ± 7.0 | 9.7 ± 5.3 | researchgate.netnih.govnih.gov |

Hemoglobin (Hb), the protein in red blood cells, can also be modified by ethylating agents, forming adducts that serve as valuable biomarkers of exposure. acs.org Since hemoglobin is readily available and has a longer lifespan than DNA adducts in urine, it allows for monitoring the internal dose of exposure over a more extended period. acs.orgoup.com

Studies have shown that ethylation of hemoglobin is significantly higher in smokers than in non-smokers. oup.com Specifically, the level of N-terminal N-ethylvaline in the hemoglobin of smokers was found to be approximately 50% higher than in non-smokers. oup.com In one study, the mean level of N-terminal N-ethylvaline in smokers was 3.76 ± 2.77 pmol/g globin, compared to 2.50 ± 1.65 pmol/g globin in non-smokers. oup.com The increased levels of ethylated hemoglobin adducts in smokers are consistent with the elevated excretion of urinary 3-EtA and support the hypothesis that cigarette smoke contains unidentified ethylating agents that can damage both DNA and proteins. oup.comoup.com The correlation between DNA and hemoglobin adducts suggests that hemoglobin adducts can act as a surrogate for measuring DNA damage. oup.com

Detection in Salivary DNA

Molecular Dosimetry of this compound

Molecular dosimetry aims to quantify the dose of a carcinogen that interacts with critical cellular macromolecules, such as DNA. The measurement of DNA adducts, like this compound, is a central aspect of this field. It provides a biologically effective dose, which reflects not only the external exposure but also the individual's metabolic activation, detoxification, and DNA repair capacities.

The quantification of 3-EtA in various biological samples, as detailed in the preceding sections, is a practical application of molecular dosimetry. For instance, the levels of 3-EtA in leukocyte DNA and urine can serve as dosimeters for exposure to ethylating agents from sources like tobacco smoke. mdpi.comnih.gov Studies have demonstrated that the extent of DNA adduct formation, including ethylation, can be correlated with mutagenic effects. nih.gov By using sensitive analytical methods, it is possible to establish a relationship between the exposure level, the formation of specific DNA adducts like 3-EtA, and the potential for genetic damage. nih.gov This information is crucial for risk assessment and for understanding the mechanisms of chemical carcinogenesis.

Cellular and Molecular Responses to 3 Ethyladenine Dna Adducts

DNA Repair Mechanisms for 3-Ethyladenine

The principal mechanism for the repair of 3-EtA adducts is the Base Excision Repair (BER) pathway. mdpi.com This intricate process ensures the removal of the damaged base and the restoration of the DNA's integrity.

The BER pathway is a multi-step process that effectively removes 3-EtA from DNA. genome.jp The pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base. wikipedia.org This is followed by the action of an AP endonuclease, DNA polymerase, and DNA ligase to fully restore the DNA strand. dovepress.com

In Escherichia coli, the 3-methyladenine-DNA glycosylase I (Tag) enzyme plays a crucial role in initiating BER for certain alkylated bases. nih.gov The Tag enzyme is a constitutive glycosylase, meaning it is always present in the cell. researchgate.net While its primary substrate is 3-methyladenine (B1666300) (3-MeA), it also exhibits activity towards 3-EtA. eolss.netnih.gov Studies have shown that the Tag protein can release 3-EtA from alkylated DNA, although its efficiency for excising ethylated bases is lower than for their methylated counterparts. nih.govnih.gov The specificity of Tag is quite narrow, as it does not act on other alkylated bases like 7-methylguanine (B141273) or O6-methylguanine. nih.govembopress.org Research indicates that hydrophobic interactions are important for the recognition and excision of alkylated purines by the Tag protein. nih.gov

| Substrate | Activity | Reference |

|---|---|---|

| 3-Methyladenine (3-MeA) | High | embopress.org |

| This compound (3-EtA) | Active | eolss.netnih.gov |

| 3-Methylguanine | Active | eolss.net |

| 7-Methylguanine | Inactive | nih.gov |

| O6-Methylguanine | Inactive | nih.gov |

Escherichia coli possesses a second DNA glycosylase, 3-methyladenine-DNA glycosylase II (AlkA), which is an inducible enzyme involved in the adaptive response to alkylating agents. researchgate.netnih.gov Unlike the highly specific Tag enzyme, AlkA has a broad substrate specificity. embopress.org It can excise a variety of alkylated bases, including 3-methyladenine, this compound, 7-methylguanine, O2-methylthymine, and O2-methylcytosine. pnas.orguniprot.org The persistence of 3-EtA in the DNA of mutants lacking AlkA suggests that this enzyme is involved in its repair. nih.gov However, similar to Tag, the efficiency of AlkA in excising ethylated bases is lower than for methylated bases. nih.gov

| Substrate | Excision Activity | Reference |

|---|---|---|

| 3-Methyladenine | Yes | uniprot.org |

| This compound | Yes | nih.gov |

| 3-Methylguanine | Yes | uniprot.org |

| 7-Methylguanine | Yes | uniprot.org |

| O2-Methylthymine | Yes | uniprot.org |

| O2-Methylcytosine | Yes | uniprot.org |

In humans, the primary enzyme responsible for recognizing and removing alkylated purines is the alkyladenine DNA glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). nih.govwikipedia.org AAG is a monofunctional glycosylase that initiates the BER pathway for a diverse range of lesions. nih.gov Its substrates include 3-methyladenine, 7-methylguanine, and 1,N6-ethenoadenine. nih.gov While there are no specific reports confirming that 3-EtA is a direct substrate for AAG, the enzyme's broad specificity for alkylated purines suggests it may play a role in its removal. The persistence of this compound in DNA is known to be cytotoxic if not repaired. nih.gov

| Substrate | Recognition and Excision | Reference |

|---|---|---|

| 3-Methyladenine | Yes | nih.gov |

| 7-Methylguanine | Yes | nih.gov |

| 1,N6-ethenoadenine (εA) | Yes | nih.gov |

| Hypoxanthine | Yes | nih.gov |

The action of a DNA glycosylase, such as Tag, AlkA, or AAG, on a 3-EtA adduct results in the cleavage of the N-glycosidic bond between the ethylated base and the deoxyribose sugar. nih.goviss.it This enzymatic action releases the free this compound base and leaves behind an apurinic/apyrimidinic (AP) site, also known as an abasic site, in the DNA backbone. nih.govnih.govwikipedia.org An AP site is a location in the DNA that lacks a purine (B94841) or pyrimidine (B1678525) base. wikipedia.org The formation of an AP site is a critical intermediate step in the BER pathway. wikipedia.orgnih.gov It is estimated that thousands of apurinic sites are generated in a cell daily, both spontaneously and as a result of DNA repair. wikipedia.org These sites are themselves cytotoxic and mutagenic if not promptly repaired. mdpi.com

Following the creation of an AP site by a DNA glycosylase, the BER pathway proceeds with a series of coordinated enzymatic steps to complete the repair process. dovepress.com

AP Endonucleases: The AP site is recognized by an AP endonuclease, which cleaves the phosphodiester backbone immediately 5' to the abasic site. nih.govuliege.be This incision creates a single-strand break with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. nih.govnih.gov

DNA Polymerase: A DNA polymerase, such as DNA polymerase β in the short-patch BER pathway, then binds to the incised site. nih.gov This enzyme has two key activities: it removes the 5'-dRP group and then fills the one-nucleotide gap by inserting the correct nucleotide. nih.govnih.gov

DNA Ligase: The final step in the BER pathway is the sealing of the remaining nick in the DNA backbone by a DNA ligase. nih.govwikipedia.org In the short-patch pathway, this is typically carried out by the DNA ligase III/XRCC1 complex, which catalyzes the formation of a phosphodiester bond between the newly inserted nucleotide and the adjacent nucleotide, thus restoring the integrity of the DNA strand. nih.govnih.gov

Formation of Apurinic/Apyrimidinic (AP) Sites following this compound Excision

Potential Involvement of Nucleotide Excision Repair (NER)

The Nucleotide Excision Repair (NER) pathway is a crucial cellular mechanism for removing a wide range of DNA lesions, particularly bulky adducts that distort the DNA double helix. nih.govwikipedia.orgresearchopenworld.comaacrjournals.org While Base Excision Repair (BER) is the primary pathway for small N-alkylated bases, evidence suggests that NER may also play a role in processing ethylation damage, including this compound (3-EtA). nih.govoup.com

Studies in Drosophila melanogaster have indicated that the excision-repair system efficiently repairs N-alkyl adducts such as 7-ethylguanine (B95958) and this compound. flybase.org In repair-deficient strains, a significant increase in transversion mutations was observed, suggesting that in proficient strains, NER actively removes the lesions that would otherwise lead to these mutations. flybase.org Further research indicates that NER-defective mutants exhibit an increased frequency of mutations induced by ethylating agents like ethyl methanesulfonate (B1217627) (EMS), suggesting that NER can excise damaged sequences containing Nthis compound. nih.govoup.com It has also been hypothesized that when this compound adducts persist, they may be handled by the NER system. oup.com The NER pathway's ability to recognize and remove helix-distorting lesions makes it a plausible, albeit perhaps secondary, mechanism for addressing 3-EtA adducts that escape other repair systems. wikipedia.orgoup.com

Oxidative Dealkylation by AlkB Homologs and its Limitations for this compound

The AlkB family of proteins are Fe(II)/α-ketoglutarate-dependent dioxygenases that repair DNA and RNA by reversing alkylation damage through oxidative dealkylation. oup.compnas.org These enzymes, including the human homologs ALKBH2 and ALKBH3, are known to repair various N-alkylation lesions, such as 1-methyladenine (B1486985) (1-meA) and 3-methylcytosine (B1195936) (3-meC). oup.commdpi.comucl.ac.uk The repair mechanism involves oxidizing the alkyl group, which is then released as an aldehyde, thereby restoring the original base. oup.compnas.org

The substrate specificity of AlkB homologs extends to some ethylated adducts. For instance, AlkB and its human homologs can repair 1-ethyladenine (B14701747) (1-EtA). oup.comnih.govreactome.orgmdpi.com However, a significant limitation of this pathway is its inability to repair this compound. nih.govmit.edu Research has demonstrated that while the AlkB protein can act on 1-EtA, it does not repair 3-EtA damage, paralleling its activity on 1-methyladenine but not on 3-methyladenine. nih.govmit.edu This specificity indicates that the cellular defense against the cytotoxic and mutagenic effects of 3-EtA must rely on other DNA repair pathways, such as Base Excision Repair and potentially Nucleotide Excision Repair.

Role of DNA Repair in Modulating this compound Persistence

The persistence of this compound in DNA is a critical factor determining its biological consequences, and this persistence is directly modulated by the efficiency of cellular DNA repair mechanisms. The primary pathway for the removal of 3-EtA is Base Excision Repair (BER), initiated by a specific DNA glycosylase. eolss.netfrontiersin.org

In E. coli, 3-methyladenine-DNA glycosylase I has been shown to catalyze the excision of this compound from alkylated DNA. eolss.net The persistence of 3-methyladenine and this compound lesions in DNA is known to lead to the induction of the SOS response, a global response to DNA damage. nih.gov Studies in rat tissues have shown that the elimination rate of this compound from DNA can vary significantly between different organs. For example, 1 hour after exposure to an ethylating agent, the half-life of this compound in the brain was measured to be approximately 16 hours, which was considerably faster than the removal of other ethylated bases like O6-ethylguanine in the same tissue. pnas.org This highlights that the efficiency of the repair machinery, primarily BER, is a key determinant of how long this specific adduct remains in the genome, thereby influencing its potential to cause mutations or cell death. nih.govpnas.org

Biological Consequences of Unrepaired this compound

Mutagenicity and Mutational Spectra Induced by this compound

When this compound adducts are not repaired before DNA replication, they can lead to significant mutagenic events. peerj.comresearchgate.netscispace.comu-psud.frbrieflands.comijbs.com The presence of the ethyl group at the N3 position of adenine (B156593) disrupts the normal Watson-Crick base pairing. This leads to misincorporation of bases by DNA polymerases during replication, resulting in point mutations. mdpi.com

A/T to G/C Transitions

A characteristic mutational signature of unrepaired this compound is the induction of A/T to G/C transitions. peerj.comresearchgate.netscispace.comu-psud.frbrieflands.comijbs.com This specific type of mutation arises from pairing errors during DNA replication where the this compound lesion in the template strand incorrectly pairs with guanine (B1146940) instead of thymine. mdpi.com In the subsequent round of replication, this misplaced guanine will correctly pair with cytosine, completing the A/T to G/C transition.

This mutational outcome has been observed across various organisms and experimental systems. ijbs.commdpi.commdpi.com For instance, the analysis of mutations induced by EMS frequently identifies A/T to G/C transitions, which are attributed to the formation of this compound. peerj.comscispace.combrieflands.com In one study involving a Chinese hamster cell line, this compound was identified as the probable adduct responsible for AT→GC transitions. aacrjournals.org

Table 1: Mutational Consequence of this compound

| DNA Adduct | Proposed Pairing Partner | Resulting Mutation |

|---|

Contribution to G/C to C/G or T/A Transversions

The primary mutational event associated with this compound is the A/T to G/C transition. peerj.commdpi.com In contrast, G/C to C/G or G/C to T/A transversions are generally induced by other mechanisms, such as the hydrolysis of 7-ethylguanine. u-psud.frbrieflands.comijbs.commdpi.com

Table 2: Research Findings on Mutations Induced by Ethylating Agents

| Study System | Finding | Associated Adduct(s) | Reference(s) |

|---|---|---|---|

| Plants (General) | A/T to G/C transitions are induced by this compound pairing errors. | This compound | peerj.commdpi.com |

| Plants (Arabidopsis) | At a low frequency, EMS generates A/T to G/C transitions via this compound pairing errors. | This compound | scispace.comijbs.com |

| Chinese Hamster Cells | The adduct likely responsible for AT→GC transitions is this compound. | This compound | aacrjournals.org |

| Drosophila melanogaster | Efficient repair of this compound by the excision-repair system prevents an increase in transversion mutations. | This compound | flybase.org |

Genotoxicity and Cytotoxicity Associated with this compound

The formation of this compound (3-EtAde) in DNA is a significant genotoxic event, primarily associated with exposure to ethylating agents. This adduct is recognized as a mutagenic lesion. frontiersin.orgoup.com The mutagenic activity of 3-EtAde can lead to specific types of base pair substitutions; for instance, it is known to induce A/T to G/C transitions through pairing errors during DNA replication. frontiersin.orgmdpi.compeerj.com Research suggests that this compound may possess a higher mutagenic potential than its methyl counterpart, 3-methyladenine (3-MeA). oup.com

While related lesions like 3-MeA are known to be cytotoxic by blocking DNA replication, leading to outcomes such as p53 induction, S-phase arrest, and apoptosis, the cytotoxic profile of 3-EtAde appears distinct. oup.com Studies have indicated that the repair of this compound is not a limiting factor for cell survival, which contrasts with the critical role of 3-MeA repair in preventing cell death. oup.com This suggests that persistent 3-EtAde adducts might be tolerated or processed by alternative pathways, such as nucleotide excision repair. oup.com

The presence of 3-EtAde has been used as a biomarker for exposure to genotoxic agents, such as those found in tobacco smoke. mdpi.com Quantitative studies have consistently shown significantly higher levels of 3-EtAde in the biological samples of smokers compared to non-smokers, highlighting its association with exposure to carcinogens. mdpi.comacs.orgtandfonline.com

Table 1: Levels of this compound (3-EtAde) in Smokers vs. Non-Smokers

| Biological Matrix | Population | 3-EtAde Level | Reference |

|---|---|---|---|

| Leukocyte DNA | Smokers (n=20) | 16 ± 7.8 adducts per 108 nucleotides | mdpi.com |

| Leukocyte DNA | Non-smokers (n=20) | 5.4 ± 2.6 adducts per 108 nucleotides | mdpi.com |

| Saliva DNA | Smokers (n=15) | 13 ± 7.0 adducts per 108 nucleotides | mdpi.com |

| Saliva DNA | Non-smokers (n=15) | 9.7 ± 5.3 adducts per 108 nucleotides | mdpi.com |

| Urine | Smokers (n=21) | 69 ± 29 pg/mL | mdpi.com |

| Urine | Non-smokers (n=20) | 3.5 ± 3.8 pg/mL | mdpi.com |

| Urine | IQOS Users (n=25) | 0.29 ng/g creatinine | tandfonline.com |

| Urine | E-cigarette Users (n=25) | 0.23 ng/g creatinine | tandfonline.com |

Impact on DNA Replication and Transcription Processes

The presence of alkyl adducts in the DNA template can pose significant obstacles to the cellular machinery responsible for DNA replication and transcription. oup.comnih.gov Lesions such as this compound, which protrude into the minor groove of the DNA helix, can physically block the progression of DNA polymerases, leading to stalled replication forks. nih.govresearchgate.net The closely related adduct, 3-methyladenine, is a well-documented strong blocker of DNA replication. nih.govnih.gov

If not repaired, these lesions can disrupt the faithful duplication of the genome. pnas.org While some specialized translesion synthesis (TLS) DNA polymerases can bypass such damage, this process can be error-prone, contributing to the mutagenicity of the adduct. nih.gov For example, studies with a stable analog of 3-MeA showed that it could be bypassed by multiple TLS pathways involving polymerases like Pol ι, Pol κ, and Pol ζ. nih.gov However, other research using ethylated thymidine (B127349) lesions has demonstrated that adducts at the N3 position can strongly inhibit primer extension by certain polymerases. nih.gov The repair of 3-EtAde is generally slow, meaning the adduct can persist and interfere with multiple rounds of replication. oup.comnih.gov This persistence increases the probability of replication errors or fork collapse. oup.combiorxiv.org

Similarly, transcription can be affected, as RNA polymerases can also stall at sites of DNA damage. oup.comnih.govnih.gov A block to transcription can have significant cellular consequences, preventing the synthesis of essential proteins and potentially triggering stress responses or apoptosis. mdpi.com While some studies on a stable 3-mA isostere showed it did not significantly block in vitro transcription, the potential for 3-EtAde to interfere with this process remains a key aspect of its toxicity. nih.govnih.gov

Potential for DNA Strand Breaks and Damage Signaling

The presence of this compound in the genome can lead to the formation of DNA strand breaks, primarily through two mechanisms: repair-mediated intermediates and chemical instability. nih.goviss.it The principal repair pathway for 3-EtAde is base excision repair (BER). acs.orgnih.govmdpi.com This process is initiated by a specific DNA glycosylase, N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base by cleaving the N-glycosidic bond. acs.orgnih.gov This action creates an apurinic/apyrimidinic (AP) site, which is an intermediate in the BER pathway. iss.it AP sites are subsequently cleaved by an AP endonuclease, creating a single-strand break (SSB) in the DNA backbone before the strand is repaired and ligated. iss.it Therefore, the enzymatic repair of 3-EtAde directly generates transient SSBs. nih.goviss.it

In addition to enzymatic processing, some alkyl adducts like Nthis compound are chemically unstable and can undergo spontaneous depurination. This non-enzymatic cleavage of the bond between the base and the sugar also results in an AP site, which can then be converted into a strand break.

The generation of DNA strand breaks, along with the presence of stalled replication forks caused by the adduct, are potent activators of the DNA damage response (DDR) signaling cascade. mdpi.comresearchgate.net Key kinases in this pathway, Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR), are activated by double-strand breaks and single-stranded DNA (ssDNA) at stalled forks, respectively. embopress.orgwikipedia.orgnih.gov Once activated, ATM and ATR phosphorylate a multitude of downstream targets to coordinate a cellular response that includes cell cycle arrest, activation of DNA repair pathways, and, if the damage is too severe, the initiation of apoptosis. mdpi.comembopress.orgwikipedia.org

Role of 3 Ethyladenine in Disease Pathogenesis and Biomarker Applications

Association with Carcinogenesis

The formation of DNA adducts, such as 3-EtAde, is a critical step in chemical carcinogenesis. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. The persistence of such lesions in the genome can contribute to the multi-step process that transforms normal cells into cancer cells.

A substantial body of research has established a strong link between tobacco smoke and the formation of 3-EtAde. Studies consistently demonstrate that smokers have significantly elevated levels of 3-EtAde in their urine compared to non-smokers, pointing to the presence of unidentified, direct-acting ethylating agents in cigarette smoke. nih.govoup.comoup.com This finding is significant because ethyl adducts in DNA are known to have miscoding properties and are associated with cancer in animal studies.

Several controlled studies have quantified the increase in urinary 3-EtAde excretion due to smoking. For instance, one study reported that the amount of urinary 3-EtAde was more than five times greater on days when individuals smoked compared to days they did not. oup.com In the same investigation, urinary 3-EtAde levels were found to be five to eight times higher in smokers than in non-smokers. oup.com Another controlled exposure study observed a more than five-fold increase in urinary 3-EtAde on smoking days. These findings firmly identify 3-EtAde as a product of DNA damage induced by tobacco smoke.

The presence of these ethylating agents is further supported by the detection of ethylated hemoglobin in smokers. Researchers have found that levels of N-terminal N-ethylvaline in the hemoglobin of smokers are significantly higher than in non-smokers, which corroborates the findings of increased urinary 3-EtAde. acs.orgmdpi.com

Table 1: Comparison of Urinary 3-Ethyladenine (3-EtAde) Levels in Smokers and Non-Smokers

| Study Finding | Matrix/Sample | Comparison Group | Source |

|---|---|---|---|

| >5-fold increase in urinary 3-EtAde on smoking days vs. non-smoking days. | Urine | Smokers | oup.com |

| 5 to 8 times higher urinary 3-EtAde in smokers vs. non-smokers. | Urine | Smokers vs. Non-smokers | oup.com |

| Levels of 3-EtAde in smokers were 16 ± 7.8 adducts per 10⁸ nucleotides, significantly higher than in non-smokers (5.4 ± 2.6 adducts per 10⁸ nucleotides). | Leukocyte DNA | Smokers vs. Non-smokers | mdpi.comnih.gov |

| Urinary 3-EtAde levels of 69 ± 29 pg/mL in smokers vs. 3.5 ± 3.8 pg/mL in non-smokers. | Urine | Smokers vs. Non-smokers | mdpi.com |

The chewing of areca nut, often as part of a betel quid, is strongly associated with oral premalignant conditions and oral cancer. Research has investigated the presence of direct-acting alkylating agents in aqueous extracts of areca nut and its commercial products. A study analyzing DNA damage found that extracts from unripe and ripe areca nuts, as well as the tobacco-free product pan masala, induced the formation of methyl-adducts (N7-methylguanine and N3-methyladenine). However, the formation of an ethyl-adduct, N7-ethylguanine, was only observed when calf thymus DNA was treated with gutkha, a product containing both areca nut and tobacco. This suggests that the ethylating agents responsible for this specific type of DNA damage are derived from the tobacco component of the quid, rather than the areca nut itself. The direct formation of this compound from areca nut exposure has not been reported.

The presence of 3-EtAde is intrinsically linked to smoking-related cancers, most notably lung cancer. oup.com While 3-EtAde serves as a marker of exposure to ethylating carcinogens, its direct correlation to specific tumor molecular signatures is part of a broader causal chain. The DNA damage represented by adducts like 3-EtAde is understood to be a primary cause of the gene mutations that drive cancer.

Tobacco-induced lung cancers are characterized by specific mutational patterns, particularly in the KRAS and TP53 genes. nih.gov Mutations in codon 12 of the KRAS gene are more common in lung adenocarcinomas from smokers than non-smokers. oup.com Specifically, the KRAS G12C mutation is predominant in smokers. amegroups.orgfortunejournals.com Similarly, mutations in the TP53 tumor suppressor gene are frequent in smoking-associated cancers. nih.govnih.gov The types of mutations observed in these genes are consistent with the damage caused by chemical carcinogens found in tobacco smoke. nih.gov Therefore, while a study directly linking an individual's 3-EtAde level to a specific TP53 mutation may not be available, the elevated presence of 3-EtAde in smokers is a key indicator of the underlying DNA damage that leads to these characteristic molecular signatures in lung tumors. researchgate.net

Role in Oral Carcinogenesis (Areca Nut)

This compound as a Biomarker of Exposure and DNA Damage

Biomarkers are crucial tools in molecular epidemiology for linking environmental exposures to disease risk. 3-EtAde has emerged as a valuable biomarker due to its direct connection to DNA damage from specific external agents.

Urinary 3-EtAde is considered a sensitive and useful biomarker for monitoring human exposure to ethylating agents, particularly from tobacco smoke. oup.comiarc.fr Its utility is enhanced by its low endogenous background levels, especially when compared to its methylated counterpart, 3-methyladenine (B1666300), which can be present in the diet. nih.govoup.com This low background makes increases in 3-EtAde more clearly attributable to specific exposures.

Numerous studies have successfully used urinary 3-EtAde to differentiate between smokers and non-smokers and to quantify the dose of exposure. mdpi.com For example, studies have shown that levels of 3-EtAde are significantly higher in smokers' urine, and in some cases, a dose-response relationship has been observed where levels correlate with the number of cigarettes smoked. mdpi.com The measurement of 3-EtAde in urine provides a noninvasive method to assess the biologically effective dose of certain carcinogens, reflecting the amount that has reacted with cellular DNA. oup.com However, studies have shown that urinary 3-EtAde levels are not significantly affected by exposure to environmental tobacco smoke (ETS), or secondhand smoke. oup.com

The level of a DNA adduct like 3-EtAde in tissues or its excretion in urine reflects the balance between the rate of its formation and the rate of its removal by DNA repair mechanisms. Therefore, measuring 3-EtAde can provide indirect insights into the efficacy of DNA repair pathways in vivo.

The cell employs multiple pathways to repair alkylation damage. The primary pathway for removing lesions like 3-methyladenine is base excision repair (BER), which is initiated by DNA glycosylases such as alkyladenine DNA glycosylase (AAG). nih.govmdpi.com In mouse cells lacking the Aag glycosylase, the repair of 3-methyladenine is significantly slower, demonstrating the enzyme's crucial role. nih.gov It is understood that glycosylases also act on ethylated bases.

Interestingly, different repair enzymes show specificity for different adducts. The AlkB family of proteins can directly reverse some alkyl lesions, including 1-ethyladenine (B14701747), but they cannot repair this compound. nih.gov This specificity means that the persistence and subsequent excretion of 3-EtAde are specifically related to the capacity of the BER pathway. If this pathway is saturated by high levels of damage or is deficient, more 3-EtAde adducts will persist, undergo spontaneous depurination (cleavage from the DNA backbone), and be excreted in the urine. Thus, elevated urinary 3-EtAde can signify either a high exposure to ethylating agents or a compromised capacity for base excision repair.

Implications for Risk Assessment and Prevention Strategies

The detection and quantification of this compound (3-EtAde) in human biological samples have significant implications for assessing health risks associated with exposure to ethylating agents and for developing targeted prevention strategies. As a biomarker, 3-EtAde provides a direct measure of exposure to certain carcinogens, particularly those found in tobacco smoke. rsc.orgoup.com

The utility of 3-EtAde in risk assessment stems from its consistent and significant elevation in individuals exposed to tobacco smoke compared to unexposed individuals. oup.comoup.com Studies have demonstrated that urinary levels of 3-EtAde can increase more than five-fold in smokers on smoking days compared to non-smoking days. oup.comnih.gov This clear dose-response relationship strengthens its role as a reliable indicator of exposure. The presence of 3-EtAde indicates exposure to an as-yet-unidentified ethylating agent in tobacco smoke. nih.govacs.orgiarc.frnih.gov While other environmental and dietary sources may contribute to background levels of some alkylated DNA adducts, the background level of 3-EtAde is typically low, making it a sensitive marker for exposure-related increases. oup.comacs.orgiarc.fr

The ability to measure 3-EtAde in various biological matrices, including urine, leukocyte DNA, and saliva, offers flexibility in designing epidemiological studies and public health surveillance programs. acs.orgmdpi.comnih.gov For instance, quantifying 3-EtAde in leukocyte DNA provides a measure of a biologically effective dose, reflecting the amount of a carcinogen that has reacted with cellular DNA. mdpi.com Research has shown significantly higher levels of 3-EtAde in the leukocyte DNA of smokers compared to non-smokers. mdpi.commdpi.com

Table 1: Levels of this compound (3-EtAde) in Smokers vs. Non-Smokers (Leukocyte DNA)

| Population | 3-EtAde Level (adducts per 10⁸ nucleotides) | p-value | Reference |

|---|---|---|---|

| Smokers (n=20) | 16.0 ± 7.8 | < 0.0001 | mdpi.commdpi.com |

| Non-smokers (n=20) | 5.4 ± 2.6 | mdpi.commdpi.com |

Data represents mean ± standard deviation.

Similarly, analysis of salivary DNA has shown elevated 3-EtAde levels in smokers. acs.org Urinary excretion analysis provides a non-invasive method to assess recent exposure. nih.govnih.gov Studies have consistently found higher concentrations of 3-EtAde in the urine of smokers. oup.comnih.govmdpi.com

Table 2: Levels of this compound (3-EtAde) in Smokers vs. Non-Smokers (Urine)

| Population | 3-EtAde Level (pg/mL) | Reference |

|---|---|---|

| Smokers (n=21) | 69 ± 29 | mdpi.com |

| Non-smokers (n=20) | 3.5 ± 3.8 | mdpi.com |

Data represents mean ± standard deviation.

From a prevention standpoint, biomonitoring of 3-EtAde can be instrumental. It allows for the identification of individuals or populations with high levels of exposure to ethylating carcinogens, enabling targeted public health interventions. rsc.org Furthermore, quantifying this biomarker can be used to evaluate the effectiveness of smoking cessation programs and tobacco control policies aimed at reducing exposure to harmful tobacco smoke constituents. rsc.org By providing a molecular measure of exposure, 3-EtAde data can offer insights into carcinogen uptake and may help in understanding individual susceptibility to the carcinogenic effects of tobacco. rsc.orgmit.edu

Advanced Research Directions and Methodological Considerations

In Vitro and In Vivo Model Systems for 3-Ethyladenine Studies

To investigate the biological consequences of this compound (3-EtA), a DNA adduct formed by exposure to ethylating agents, researchers employ a variety of model systems. These range from simple bacterial cultures to complex animal models, each offering unique advantages for dissecting the mechanisms of DNA damage and repair.

Bacterial Models (e.g., E. coli mutants)

Escherichia coli (E. coli) serves as a fundamental model for studying DNA repair pathways due to its genetic tractability and rapid growth. epa.gov An E. coli enzyme, 3-methyladenine-DNA glycosylase, has been shown to release both 3-methyladenine (B1666300) and this compound from alkylated DNA. nih.gov This enzyme is a small protein that does not require cofactors to cleave the base-sugar bonds in damaged DNA. nih.gov

Studies using E. coli have been instrumental in identifying and characterizing the enzymes involved in the repair of 3-alkyladenines. The AlkB protein in E. coli, a dioxygenase, can repair 1-ethyladenine (B14701747) but not this compound. mit.edu In contrast, E. coli possesses two 3-methyladenine DNA glycosylases: Tag, which is constitutive and highly specific, and AlkA, which is inducible and has a broader substrate range. nih.gov Both enzymes are crucial for removing cytotoxic N3-methylated bases. nih.gov Research has demonstrated that certain alkylated adenines, such as this compound, can inhibit the E. coli alkylpurine DNA glycosylase I (TagA protein). researchgate.net

| Enzyme | Function | Substrate Specificity Includes | Key Findings Related to this compound |

|---|---|---|---|

| 3-methyladenine-DNA glycosylase | Releases 3-methyladenine and this compound from alkylated DNA. nih.gov | 3-methyladenine, this compound. nih.gov | Does not require cofactors for activity. nih.gov |

| AlkB | Repairs certain alkylated bases through oxidative demethylation. mit.edu | 1-ethyladenine. mit.edu | Does not repair this compound. mit.edu |

| Tag (3-methyladenine DNA glycosylase I) | Constitutively expressed and highly specific for 3-methyladenine. nih.gov | 3-methyladenine. nih.gov | Inhibited by this compound. researchgate.net |

| AlkA (3-methyladenine DNA glycosylase II) | Inducible enzyme with a broader substrate range for alkylated bases. nih.gov | 3-methyladenine, other alkylated purines. nih.gov | Plays a role in the adaptive response to alkylating agents. nih.gov |

Mammalian Cell Culture Systems (e.g., CHO cells, human lymphoblasts)

Mammalian cell cultures, such as Chinese Hamster Ovary (CHO) cells and human lymphoblasts, provide a more complex system to study the effects of 3-EtA in a context that more closely resembles human physiology. evitria.commdpi.comaiche.org CHO cells are a common choice for producing recombinant proteins and for studying the effects of DNA damaging agents. mdpi.comnih.govnih.gov

Research has shown that expressing the E. coli 3-methyladenine DNA glycosylase I (tag) gene in CHO cells increases their resistance to the toxic effects of methylating agents. nih.gov This suggests that the repair of 3-alkyladenines is a critical factor in cell survival. nih.gov Furthermore, increased expression of this bacterial repair enzyme in hamster cells led to a reduction in mutations induced by methylmethanesulfonate, indicating that 3-methyladenine is a premutagenic lesion in mammalian cells. nih.gov Studies have also suggested that this compound may have a higher mutagenic potential than 3-methyladenine. oup.com

Human lymphoblasts have been used to study the levels of ethylated DNA adducts, including 3-EtA, in response to environmental exposures like tobacco smoke. nih.gov

Animal Models (e.g., rats, mice)

Animal models, particularly rats and mice, are indispensable for in vivo studies of 3-EtA, allowing researchers to investigate its formation, repair, and biological consequences in a whole-organism context. researchgate.netcyagen.comcriver.com Rats are often preferred for certain studies due to their physiological similarities to humans and larger size, which facilitates surgical procedures.

In vivo studies have detected the formation of various ethyl DNA adducts, including 3-EtA, following exposure to ethylating carcinogens like N-Nitrosodiethylamine (NDEA). nih.gov For instance, after a single administration of NDEA to F344 rats, 3-EtA was one of the ethyl DNA base adducts identified in liver DNA. nih.gov Similarly, studies on N-Nitrosomethylethylamine (NMEA) in F344 rats have shown the formation of DNA adducts in various organs. nih.gov

Mouse models have also been crucial. For example, in a mouse model of Parkinson's disease, a derivative of ethyladenine demonstrated neuroprotective effects. nih.gov

Plant Models (e.g., rice, eggplant)

While less common for studying specific DNA adducts like 3-EtA, plant models are used in mutagenesis research with ethylating agents such as ethyl methanesulfonate (B1217627) (EMS). scribd.com In rice, EMS-induced mutagenesis can lead to A/T to G/C transitions through mismatches involving this compound. frontiersin.org Rice has become a primary model plant for molecular studies in monocots. ebin.pub

Studies in eggplant have utilized EMS to induce genetic and morphological variations, creating valuable genetic resources for breeding programs. researchgate.net The use of natural dyes from plants like purple eggplant peel has also been explored in other fields of research. science.gov

Structural Biology Approaches to this compound-DNA Interactions and Repair Enzymes

Understanding the three-dimensional structures of DNA containing 3-EtA and the enzymes that recognize and repair this lesion is crucial for elucidating the mechanisms of DNA damage and repair at a molecular level. iaanalysis.com Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide atomic-level insights into these interactions. springernature.comcambridge.org

The E. coli 3-methyladenine DNA glycosylase II, AlkA, is a key enzyme that repairs a wide array of nucleobase lesions. nih.gov Structural studies of AlkA in complex with undamaged DNA have provided a basis for modeling how it recognizes lesions like 3-methyladenine. nih.gov These models suggest that AlkA actively interrogates the minor groove of the DNA to probe for the presence of damage. nih.gov The cytotoxic effects of N3-methyladenine are thought to stem from its ability to block DNA synthesis by interfering with the interaction between DNA polymerase and the minor groove of the DNA duplex. nih.gov

Systems Biology and Omics Approaches to Unravel this compound Effects

Systems biology integrates data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to create a holistic understanding of how cells and organisms respond to perturbations like DNA damage from 3-EtA. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org

Transcriptomics : This approach analyzes the complete set of RNA transcripts in a cell. RNA-sequencing (RNA-seq) of cells exposed to agents that form 3-EtA can reveal changes in gene expression patterns. For example, in recombinant CHO cells, transcriptome analysis has been used to understand the effects of 3-methyladenine. nih.gov In barley, transcriptomic studies have examined responses to abiotic stresses. uni-bonn.de

Proteomics : This involves the large-scale study of proteins. Proteomic analyses can identify changes in the levels and post-translational modifications of proteins in response to 3-EtA-induced DNA damage. This can provide insights into the activation of DNA repair pathways and other cellular responses. dntb.gov.ua

Metabolomics : This is the study of the complete set of small-molecule metabolites within a biological sample. researchgate.netresearchgate.net Metabolomics can reveal alterations in cellular metabolism resulting from the stress of DNA damage and repair. researchgate.netfrontiersin.org Mass spectrometry-based metabolomics is a powerful tool for identifying potential metabolites of interest. nih.gov

By integrating these omics datasets, researchers can construct comprehensive models of the cellular response to 3-EtA, identifying key pathways and networks involved in its toxicity, mutagenicity, and repair. nih.gov

| Omics Approach | Description | Application to this compound Research |

|---|---|---|

| Transcriptomics | Analysis of the complete set of RNA transcripts (the transcriptome). nih.gov | Identifies changes in gene expression in response to 3-EtA exposure, revealing up- or down-regulation of DNA repair genes and other stress-response pathways. nih.govuni-bonn.de |

| Proteomics | Large-scale study of proteins, their structures, and functions (the proteome). dntb.gov.ua | Detects changes in protein levels and modifications, providing insights into the activation of repair enzymes and signaling cascades following 3-EtA damage. |

| Metabolomics | Study of the complete set of small-molecule metabolites (the metabolome). researchgate.netresearchgate.net | Reveals alterations in cellular metabolic pathways as a consequence of the energetic demands of DNA repair and cellular stress responses to 3-EtA. nih.govresearchgate.net |

Development of Novel Analytical Techniques for this compound Detection

The accurate detection and quantification of this compound (3-EtAde), a significant DNA adduct resulting from exposure to ethylating agents, are crucial for understanding its biological effects and its role as a biomarker. Research has focused on developing highly sensitive and specific analytical methods to measure 3-EtAde in various biological matrices, particularly in DNA.

Early methods for detecting DNA adducts involved techniques like high-performance liquid chromatography (HPLC). iss.it However, the need for greater sensitivity and specificity, especially for low levels of adducts found in human samples, has driven the development of more advanced techniques.

A significant breakthrough in this area has been the application of mass spectrometry (MS), often coupled with liquid chromatography (LC). A highly sensitive and accurate assay for the simultaneous detection and quantification of 3-EtAde and N7-ethylguanine (7-EtGua) utilizes stable isotope dilution capillary liquid chromatography-nanospray ionization tandem mass spectrometry (capLC-NSI/MS/MS). nih.gov This method demonstrates a remarkable detection limit for 3-EtAde of 5.0 femtograms (fg), which is equivalent to 31 attomoles (amol). nih.gov The quantification limit for the entire assay is 50 fg of 3-EtAde, corresponding to 4.7 adducts in 10⁹ normal nucleotides when starting with 20 μg of DNA. nih.gov This level of sensitivity allows for the first-time reporting of 3-EtAde in human DNA and its potential use as a biomarker for exposures like cigarette smoke. nih.gov

The general workflow for such advanced analytical techniques involves several key steps. Initially, the DNA is isolated from the biological sample, such as human leukocytes. nih.gov This is followed by the enzymatic hydrolysis of the DNA to release the individual nucleosides and adducts. The sample is then purified, often using solid-phase extraction, to remove interfering substances. google.com Finally, the purified sample is analyzed by the LC-MS/MS system, which separates the components of the mixture and then detects and quantifies the specific adducts based on their mass-to-charge ratio. nih.govgoogle.com The use of a stable isotope-labeled internal standard is critical for ensuring the accuracy of the quantification by correcting for any sample loss during preparation and analysis. nih.gov

These advanced analytical methods are instrumental in studies investigating the impact of environmental and lifestyle factors on DNA damage. For instance, they have been used to demonstrate significantly higher levels of 3-EtAde in the leukocyte DNA of smokers compared to non-smokers, highlighting its utility as a biomarker for smoking-related cancer risk. nih.gov

Table of Analytical Techniques for this compound Detection

| Technique | Abbreviation | Key Features | Detection Limit (for 3-EtAde) | Reference |

| High-Performance Liquid Chromatography | HPLC | Used for separation of ethylated products. | Not specified as a standalone detection limit. | iss.it |

| Capillary Liquid Chromatography-Nanospray Ionization Tandem Mass Spectrometry | capLC-NSI/MS/MS | High sensitivity and specificity; allows for simultaneous quantification of multiple adducts. | 5.0 fg (31 amol) | nih.gov |

| Liquid Chromatography-Mass Spectrometry/Mass Spectrometry | LC-MS/MS | High selectivity, accuracy, and sensitivity. | Not specified. | google.com |

Therapeutic and Chemopreventive Implications of this compound Research

Research into this compound (3-EtAde) and its repair mechanisms carries significant implications for both cancer therapy and prevention strategies. The formation of 3-EtAde is a form of DNA damage that, if not properly repaired, can contribute to mutagenesis and carcinogenesis. mdpi.comnih.gov

Therapeutic Implications:

The cellular machinery that repairs DNA adducts like 3-EtAde is a promising target for cancer therapy. The primary pathway for the removal of 3-EtAde is base excision repair (BER), which is initiated by the enzyme alkyladenine DNA glycosylase (AAG). mdpi.com Another repair mechanism involves direct reversal of the damage by dioxygenase enzymes such as ALKBH2 and ALKBH3, which can repair 1-ethyladenine and other alkylated bases. researchgate.netdovepress.com

Targeting these DNA repair pathways could enhance the efficacy of certain chemotherapeutic agents. For instance, inhibiting the repair of cytotoxic lesions like 3-EtAde could increase the cell-killing effect of alkylating chemotherapy drugs. This concept is part of a broader strategy known as "synthetic lethality," where the inhibition of a DNA repair pathway in cancer cells that already have a deficiency in another repair pathway leads to cell death.

Furthermore, understanding the role of specific repair enzymes has direct therapeutic relevance. For example, the expression of O6-methylguanine-DNA methyltransferase (MGMT) is a key factor in the response to alkylating agents. dovepress.com While MGMT primarily repairs O6-alkylguanine lesions, the broader landscape of alkylation damage repair, including the pathways for 3-EtAde, is crucial for determining tumor response to chemotherapy. aacrjournals.org

Chemopreventive Implications:

The presence of 3-EtAde in human tissues and its excretion in urine serve as important biomarkers of exposure to ethylating carcinogens. nih.govnih.gov Cigarette smoke, for example, contains unidentified ethylating agents that lead to increased levels of 3-EtAde in smokers. nih.govoup.comnih.gov The ability to accurately measure these adducts allows for the assessment of cancer risk associated with such exposures.

This biomarker capacity is valuable for:

Identifying high-risk populations: Monitoring 3-EtAde levels can help identify individuals with higher exposure to environmental carcinogens.

Evaluating the effectiveness of preventive measures: Changes in 3-EtAde levels can be used to assess the impact of interventions, such as smoking cessation programs. nih.gov

Understanding individual susceptibility: Research into the efficiency of DNA repair pathways for 3-EtAde in different individuals could help explain variations in cancer susceptibility. For example, studies in Drosophila melanogaster have shown that the absence of a functional excision repair system leads to a significant increase in mutations arising from N-alkyl adducts like this compound. nih.gov

Unexpectedly, some research suggests that treatment with certain alkylating agents might have a protective effect against some types of cancer. For instance, treatment with N-methyl-N-nitrosourea (MNU), which induces a high percentage of cytotoxic lesions like N3-methyladenine (a related adduct to 3-EtAde), was found to reduce liver tumor prevalence in a mouse model of hepatocellular carcinoma. aacrjournals.org This suggests that under certain conditions, the cytotoxic effects of these adducts might eliminate pre-cancerous cells, pointing towards complex mechanisms that could potentially be harnessed for chemoprevention in high-risk individuals. aacrjournals.org

Q & A

Q. How can researchers model the pharmacokinetics of this compound formation and excretion in vivo?

- Methodological Answer : Develop physiologically based pharmacokinetic (PBPK) models integrating parameters like renal clearance rates and tissue-specific alkylation. Validate using human volunteer data from , where 70% of ingested this compound was excreted unchanged. Incorporate Monte Carlo simulations to account for population variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.